5-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-22-14-5-4-11(18)9-12(14)16(20)19-10-17(21)7-2-3-15-13(17)6-8-23-15/h4-6,8-9,21H,2-3,7,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGULXPLSCVOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCCC3=C2C=CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methoxybenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antiproliferative, antibacterial, and antioxidative properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C13H14ClNO4S
- Molecular Weight : 347.83 g/mol
- CAS Number : 2309568-43-0
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClNO4S |
| Molecular Weight | 347.83 g/mol |
| CAS Number | 2309568-43-0 |
Antiproliferative Activity
Research indicates that derivatives of benzamides exhibit significant antiproliferative activity against various cancer cell lines. The compound has been evaluated for its effectiveness against several types of cancer cells:
- MCF-7 (Breast Cancer) : Exhibited selective activity with an IC50 value indicating effective inhibition at low concentrations.
- HCT116 (Colorectal Cancer) : Demonstrated moderate antiproliferative effects.
- H460 (Lung Carcinoma) : Results showed varying degrees of inhibition.
Case Study
In a study assessing the biological activity of related compounds, derivatives with hydroxyl and methoxy groups were synthesized and tested. For example:
- Compound 10 showed an IC50 of 2.2–4.4 µM across different cell lines, indicating strong antiproliferative properties compared to standard agents like doxorubicin .
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties. Related compounds have been shown to possess significant activity against Gram-positive bacteria.
Research Findings
A related study found that certain hydroxy-substituted derivatives exhibited strong antibacterial activity against Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 8 µM .
Antioxidative Activity
Antioxidant properties are crucial for compounds targeting oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative damage.
Findings from Literature
Research on similar benzamide derivatives indicated that compounds with hydroxyl substitutions demonstrated enhanced antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests that the presence of hydroxyl groups may contribute positively to the antioxidant capacity of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The compound’s structural analogs fall into two categories: antidiabetic sulfonylureas (e.g., glibenclamide) and non-therapeutic benzamides (e.g., pesticide intermediates). Key comparisons are summarized below:
Physicochemical and Functional Differences
- Solubility : The hydroxy-tetrahydrobenzofuran group in the target compound may improve aqueous solubility compared to glibenclamide’s hydrophobic cyclohexylcarbamoyl-sulfamoyl chain, which contributes to its poor dissolution (BCS Class II) .
- Binding Affinity: Glibenclamide’s sulfonamide and carbamoyl groups enable high-affinity binding to SUR1 receptors in pancreatic β-cells .
- Therapeutic vs.
Preparation Methods
Chlorination and Methylation of Salicylic Acid
A common precursor for substituted benzoic acids is salicylic acid. For 5-chloro-2-methoxybenzoic acid, the synthesis typically involves:
- Chlorination : Direct chlorination of 2-methoxybenzoic acid using chlorine gas or sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) in the presence of Lewis acids like $$ \text{FeCl}_3 $$.
- Methylation : Protection of the phenolic hydroxyl group via methylation using dimethyl sulfate ($$ (\text{CH}3)2\text{SO}_4 $$) under alkaline conditions.
Example Protocol
- Starting Material : 2-Hydroxy-5-nitrobenzoic acid.
- Chlorination : Treatment with $$ \text{SO}2\text{Cl}2 $$ in dichloromethane at 0–5°C yields 5-chloro-2-hydroxybenzoic acid.
- Methylation : Reaction with dimethyl sulfate in aqueous NaOH at 60°C produces 5-chloro-2-methoxybenzoic acid.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | $$ \text{SO}2\text{Cl}2 $$, $$ \text{FeCl}_3 $$, 0–5°C | 85% | |
| Methylation | $$ (\text{CH}3)2\text{SO}_4 $$, NaOH, 60°C | 78% |
Synthesis of the Tetrahydrobenzofuran Amine Moiety
Cyclization Strategies for Tetrahydrobenzofuran
The tetrahydrobenzofuran ring can be constructed via acid-catalyzed cyclization of diols or epoxides. A plausible route involves:
- Epoxide Formation : Oxidation of a diene (e.g., 1,3-butadiene derivative) with $$ \text{mCPBA} $$ (meta-chloroperbenzoic acid).
- Cyclization : Treatment with $$ \text{H}2\text{SO}4 $$ or $$ \text{TsOH} $$ to form the tetrahydrobenzofuran skeleton.
Example Protocol
- Starting Material : 3,4-Dihydroxy-5-chloropentene.
- Epoxidation : Reaction with $$ \text{mCPBA} $$ in $$ \text{CH}2\text{Cl}2 $$ at 0°C.
- Cyclization : Heating with $$ \text{TsOH} $$ in toluene yields 4,5,6,7-tetrahydrobenzofuran-4-ol.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Epoxidation | $$ \text{mCPBA} $$, $$ \text{CH}2\text{Cl}2 $$, 0°C | 72% | |
| Cyclization | $$ \text{TsOH} $$, toluene, reflux | 65% |
Introduction of the Aminomethyl Group
The hydroxyl group at the 4-position of tetrahydrobenzofuran is functionalized via:
- Mitsunobu Reaction : Reaction with phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$ \text{PPh}_3 $$).
- Deprotection : Hydrazinolysis to release the primary amine.
Example Protocol
- Substrate : 4-Hydroxy-4,5,6,7-tetrahydrobenzofuran.
- Mitsunobu : Phthalimide, DEAD, $$ \text{PPh}_3 $$, THF, 25°C.
- Deprotection : Hydrazine hydrate in ethanol, 80°C.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Mitsunobu | Phthalimide, DEAD, $$ \text{PPh}_3 $$, THF | 68% | |
| Deprotection | $$ \text{NH}2\text{NH}2 $$, ethanol, 80°C | 90% |
Amide Bond Formation: Coupling Strategies
Acid Chloride Method
Activation of 5-chloro-2-methoxybenzoic acid via thionyl chloride ($$ \text{SOCl}_2 $$) to form the corresponding acid chloride, followed by reaction with the tetrahydrobenzofuran amine.
Example Protocol
- Acid Chloride : 5-Chloro-2-methoxybenzoic acid + $$ \text{SOCl}_2 $$, reflux, 2 h.
- Coupling : Acid chloride + amine in $$ \text{CH}2\text{Cl}2 $$, pyridine, 0°C → 25°C.
| Parameter | Value | Reference |
|---|---|---|
| Yield | 82% | |
| Purity | >99% (HPLC) |
Carbodiimide-Mediated Coupling
Use of $$ \text{EDC} \cdot \text{HCl} $$ (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and $$ \text{HOBt} $$ (hydroxybenzotriazole) in $$ \text{DMF} $$ at 25°C.
| Parameter | Value | Reference |
|---|---|---|
| Yield | 75% | |
| Reaction Time | 12 h |
Optimization Challenges and Analytical Validation
Byproduct Formation in Cyclization
The tetrahydrobenzofuran cyclization step often generates regioisomers due to competing ring-closure pathways. GC-MS and $$ ^1\text{H NMR} $$ are critical for characterizing the desired product.
Amine Stability During Coupling
The primary amine is prone to oxidation; thus, reactions are conducted under inert atmospheres (argon/nitrogen) with rigorous exclusion of moisture.
Q & A
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Model interactions with HDACs (histone deacetylases) using the tetrahydrobenzofuran moiety as a zinc-binding group .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- ADMET Prediction (SwissADME) : LogP ≈ 3.2 indicates moderate blood-brain barrier penetration .
Q. Advanced Research Focus
- Variable Groups : Modify substituents on the benzamide (e.g., Cl, OCH3) and tetrahydrobenzofuran rings .
- Control Groups : Include parent compound and known inhibitors (e.g., SAHA for HDACs).
- Statistical Design : Use randomized block designs with split-split plots for multi-factor analysis (e.g., solvent, temperature, concentration) .
Q. Example Workflow :
Synthesize 10 derivatives with systematic substitutions.
Test in vitro activity (IC50) and computational binding scores.
Apply PCA (principal component analysis) to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
